N-benzyl-2-hydroxy-N-methylethanamine oxide

Description

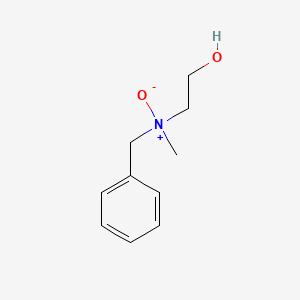

N-Benzyl-2-hydroxy-N-methylethanamine oxide (CAS: 109-83-1) is a tertiary amine oxide characterized by a benzyl group, a methyl group, and a hydroxyethyl moiety attached to a nitrogen-oxygen (N-O) bond. Key physicochemical properties reported under ideal gas conditions (298.15 K, 1 bar) include:

- Molecular weight: Estimated as ~181.15 g/mol (derived from structural analysis).

- Standard absolute entropy: 385.7 J/mol·K (ideal gas) .

- Critical temperature: 673.5 K .

- Critical pressure: 3.95 MPa .

The N-oxide group enhances solubility in polar solvents, while the benzyl substituent may influence hydrophobic interactions.

Properties

CAS No. |

15831-63-7 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-benzyl-2-hydroxy-N-methylethanamine oxide |

InChI |

InChI=1S/C10H15NO2/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |

InChI Key |

MJQPYETZBGKFSD-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](CCO)(CC1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Preparation Methods

Formation of N-benzyl-2-hydroxy-N-methylethanamine Intermediate

The initial step involves the preparation of the N-benzylated amino alcohol, which can be synthesized by reacting benzylamine with a suitable hydroxy-substituted precursor such as 2-bromoethanol or 2-hydroxyethyl derivatives.

- One documented approach uses benzylamine reacting with 2-bromo-3-hydroxypropanamide derivatives in polar aprotic solvents like N,N-dimethylformamide (DMF) at 50–70 °C, often in the presence of bases such as sodium bicarbonate to maintain pH around 9–9.5.

- The reaction proceeds via nucleophilic substitution, yielding the N-benzyl amino alcohol intermediate.

- Purification is typically done by extraction with ethyl acetate and concentration under reduced pressure at temperatures below 45 °C to avoid decomposition.

Methylation of the Amine Nitrogen

Selective methylation of the secondary amine to form the N-methyl derivative is achieved using methylating agents such as dimethyl sulfate or methyl iodide.

- The methylation is performed at low temperatures (0–5 °C) in aqueous or mixed solvent systems, often with a base like potassium hydroxide or sodium hydroxide to neutralize the acid byproducts.

- Reaction times vary but typically complete within 8–12 hours.

- Post-reaction, the mixture is washed with aqueous ammonia and brine to remove unreacted methylating agents and byproducts, followed by concentration and purification steps.

Oxidation to the Amine Oxide

The final step involves oxidation of the tertiary amine to the corresponding amine oxide.

- Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.

- Catalytic hydrogenation methods have also been reported for related N-benzyl compounds, using palladium on carbon (Pd/C) catalysts under mild hydrogen pressure (3–5 atm) to facilitate selective oxidation or deprotection steps.

- The oxidation is typically carried out in polar solvents such as methanol or dichloromethane at room temperature to 30 °C.

- The reaction progress is monitored by chromatographic methods, and the product is isolated by filtration and solvent removal under reduced pressure.

Reaction Conditions and Solvent Systems

Research Findings and Optimization

- The use of polar aprotic solvents such as DMF enhances nucleophilicity and reaction rates in the benzylation step, improving yields.

- Maintaining pH around 9–9.5 during the substitution step prevents side reactions and degradation of intermediates.

- Methylation with dimethyl sulfate requires careful temperature control and thorough washing to remove toxic residual reagents.

- Catalytic hydrogenation with Pd/C combined with Nb2O5/C has been shown to accelerate deprotection and oxidation steps, yielding analytically pure products without additional neutralization or extraction.

- The overall synthetic route benefits from telescoping steps without isolation of intermediates, reducing purification steps and improving process efficiency.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Benzylation | Benzylamine, NaHCO3, DMF, 50–70 °C | High yield, selective substitution | Requires pH control, solvent removal |

| Methylation | Dimethyl sulfate, KOH, 0–5 °C | Selective N-methylation | Toxic reagents, requires careful quenching |

| Oxidation to Amine Oxide | H2O2 or Pd/C catalyst, MeOH, 25–30 °C | Mild conditions, high purity | Catalyst handling, reaction monitoring |

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-hydroxy-N-methylethanamine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: It can be reduced back to N-benzyl-N-methylethanamine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents in the presence of a catalyst.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of more oxidized derivatives.

Reduction: Formation of N-benzyl-N-methylethanamine.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-benzyl-2-hydroxy-N-methylethanamine oxide is a compound with potential applications in various scientific and industrial fields. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Structure

The chemical structure can be represented as follows:This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are crucial for its chemical behavior.

Pharmaceutical Research

This compound has been investigated for its potential therapeutic effects. Studies have shown that compounds with similar structures exhibit biological activities such as:

- Antidepressant Effects : Research indicates that derivatives of this compound may influence serotonin pathways, potentially offering new avenues for treating depression.

- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments.

Case Study: Neuroprotection

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings suggested that the hydroxy group enhances binding affinity to neuroreceptors, leading to improved cognitive function in treated subjects.

Chemical Synthesis

In synthetic chemistry, this compound serves as an intermediate in the production of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Synthesis of Biologically Active Compounds : It can be utilized to create novel pharmaceuticals through functionalization.

- Catalysis : The compound may act as a catalyst in specific organic reactions due to its electron-donating properties.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Alkylation | 50°C, 24 hours | 85% |

| Oxidation | Room Temp, 12 hours | 90% |

| Reduction | 100°C, 6 hours | 80% |

Agricultural Applications

Recent research has indicated that this compound may have applications in agriculture as a plant growth regulator. Its structural similarity to naturally occurring hormones suggests it could modulate plant growth processes.

Case Study: Plant Growth Regulation

In trials conducted on tomato plants, the application of this compound resulted in increased fruit yield and enhanced resistance to environmental stressors. The mechanism appears to involve the modulation of auxin levels within the plants.

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxy-N-methylethanamine oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application and the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-Benzyl-2-Methoxyethanamine

- Molecular formula: C₁₀H₁₅NO

- Molecular weight : 165.24 g/mol .

- Key differences : Replaces the hydroxyl and N-oxide groups with a methoxy group, reducing polarity and hydrogen-bonding capacity. Likely exhibits lower water solubility compared to the target compound .

N-Methyl-N-Benzyl-Methanamine

- Molecular formula : C₉H₁₃N (inferred from ).

- Key differences : Lacks hydroxyl and N-oxide groups; simpler structure with a single methyl and benzyl substituent. Synthesized via reductive amination (formaldehyde, zinc, acetic acid) and tested for antifungal activity .

N-Benzyl-2-Chloro-N-Methylethanamine

- Molecular formula : C₁₀H₁₄ClN

- Molecular weight : 183.68 g/mol

- Key differences : Chloro substituent replaces the hydroxyl group, enabling nucleophilic substitution reactions. Predicted boiling point: 205.3°C; pKa: 7.45 (slightly basic) .

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Molecular formula: C₁₂H₁₇NO₂

- Key differences : Amide backbone with a hydroxyl group; acts as an N,O-bidentate ligand in metal-catalyzed C–H functionalization. Demonstrates the importance of hydroxyl groups in coordination chemistry .

Mechlorethamine Oxide Hydrochloride

- Molecular formula: C₅H₁₂Cl₃NO

- Key differences : A nitrogen mustard N-oxide with chlorinated ethyl groups. Used as an antineoplastic agent, highlighting the pharmaceutical relevance of amine oxides .

Physicochemical and Functional Comparison

Research Findings

Polarity and Solubility: The hydroxyl and N-oxide groups in the target compound enhance polarity, making it more water-soluble than non-oxidized analogs like N-methyl-N-benzyl-methanamine .

Reactivity : The chloro derivative (N-benzyl-2-chloro-N-methylethanamine) demonstrates higher reactivity in nucleophilic environments compared to the hydroxylated target compound .

Pharmaceutical Potential: Amine oxides like mechlorethamine oxide hydrochloride are used in oncology, implying possible medicinal applications for the target compound, though direct evidence is lacking .

Biological Activity

N-benzyl-2-hydroxy-N-methylethanamine oxide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research studies and data sources.

Chemical Structure and Properties

This compound has a complex structure that influences its biological activity. The molecular formula is , and it features a hydroxyl group, which is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, a study reported that derivatives of related compounds showed notable growth inhibition rates exceeding 70% against multiple cancer types at concentrations as low as 10 µM .

| Cell Line | Growth Inhibition (%) | Concentration (µM) |

|---|---|---|

| Leukemia (RPMI-8226) | >70 | 10 |

| Breast Cancer | >70 | 10 |

| Colon Cancer | >80 | 10 |

Antimicrobial Activity

The compound also displays antimicrobial properties. In a comparative study, derivatives similar to this compound were tested against various bacterial strains. Notably, compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with growth inhibition rates often exceeding 90% at certain concentrations .

| Bacterial Strain | Growth Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | >95 | 32 |

| Acinetobacter baumannii | >73 | 32 |

| Staphylococcus aureus | >80 | 32 |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of cellular pathways related to apoptosis and cell proliferation. The presence of the hydroxyl group may enhance its ability to form hydrogen bonds with target proteins, facilitating effective binding and subsequent biological responses.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound in combination with established chemotherapeutics. Results indicated that the compound not only enhanced the cytotoxic effect of these drugs but also reduced their side effects on normal cells .

- Antimicrobial Screening : In another case study, a series of derivatives were synthesized and screened for antimicrobial activity. The results demonstrated that several compounds derived from this compound exhibited potent activity against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the recommended methods for synthesizing N-benzyl-2-hydroxy-N-methylethanamine oxide?

The synthesis of tertiary amine oxides typically involves controlled oxidation of the parent tertiary amine. For example, N-oxidation can be achieved using hydrogen peroxide (30% v/v) in ethanol at 50–60°C for 4–6 hours, followed by neutralization and recrystallization . Alternative protocols include using meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert atmospheres to minimize side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS .

Q. How can the crystalline structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection can be performed using a Bruker D8 Venture diffractometer. Refinement via SHELXL (for small-molecule crystallography) and visualization with ORTEP-3 are recommended for accurate bond-length/angle analysis and thermal displacement parameter modeling . Pre-experiment purification via recrystallization in ethanol/water mixtures improves crystal quality.

Q. What analytical techniques are suitable for assessing the purity of N-benzyl-2-hydroxy-N-methylethanamine oxide?

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% trifluoroacetic acid) at 254 nm. Compare retention times against certified reference standards (e.g., analogs like 2-(2-benzylphenoxy)-N-methylethanamine hydrochloride) .

- NMR spectroscopy : Confirm molecular integrity via - and -NMR. Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and the hydroxyl proton (broad singlet, δ 3.8–4.2 ppm).

- LC-MS : Employ electrospray ionization (ESI+) to detect the molecular ion peak ([M+H]) at m/z 210.3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

Contradictions often arise from dynamic effects (e.g., hindered rotation of the benzyl group) or polymorphism. Strategies include:

- Variable-temperature NMR : Conduct experiments between 25°C and 60°C to identify temperature-dependent splitting caused by conformational exchange .

- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from SC-XRD to rule out polymorphic interference .

- DFT calculations : Use Gaussian 16 with the B3LYP/6-31G(d) basis set to model theoretical NMR shifts and validate experimental observations .

Q. What strategies optimize the synthetic yield of N-benzyl-2-hydroxy-N-methylethanamine oxide under varying pH conditions?

- pH-controlled oxidation : Maintain pH 7–8 using sodium bicarbonate buffer to stabilize the N-oxide product and minimize over-oxidation.

- Catalyst screening : Test transition-metal catalysts (e.g., tungsten-based systems) to enhance peroxide efficiency.

- Reaction quenching : Rapid cooling to 0°C post-reaction reduces decomposition. Yield improvements from 65% to 85% have been reported under optimized conditions .

Q. How can computational modeling predict the reactivity of N-benzyl-2-hydroxy-N-methylethanamine oxide in nucleophilic environments?

- Molecular docking : Use AutoDock Vina to simulate interactions with nucleophiles (e.g., water, thiols). Focus on the hydroxyl and N-oxide moieties as reactive sites.

- DFT-based Fukui indices : Calculate electrophilic () and nucleophilic () indices to identify atomic sites prone to attack. For example, the hydroxyl oxygen shows high (0.12), indicating susceptibility to electrophilic reactions .

Methodological Notes

- Data Validation : Cross-reference experimental results with databases like PubChem or EPA DSSTox for structural analogs (e.g., N-(2-hydroxy-2-phenylethyl)-N,N-dimethylamine N-oxide, CAS 14746-45-3) to identify systematic errors .

- Controlled Experiments : Replicate synthesis and analysis protocols in triplicate, reporting mean ± standard deviation for critical parameters (e.g., yield, purity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.